REACTION_SMILES
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[CH3:12][N:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][n:19]1)[CH3:20].[CH3:21][C:22](=[O:23])[O:24][C:25](=[O:26])[CH3:27].[ClH:28].[O:1]=[CH:2][c:3]1[c:4]([OH:5])[c:6]([O:7][CH3:8])[cH:9][cH:10][cH:11]1>>[O:1]=[CH:2][c:3]1[c:4]([O:5][C:22]([CH3:21])=[O:23])[c:6]([O:7][CH3:8])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1O
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Name
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Type
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product
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Smiles
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COc1cccc(C=O)c1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |